Cas no 92152-01-7 (Biphenyl-3,4'-dicarboxylic acid)

Biphenyl-3,4'-dicarboxylic acid structure
92152-01-7 structure
Product Name:Biphenyl-3,4'-dicarboxylic acid
CAS No:92152-01-7
MF:C14H10O4
MW:242.226804256439
MDL:MFCD00728324
CID:800459
Update Time:2025-10-29

Biphenyl-3,4'-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3,4'-dicarboxylic acid
    • 3-(4-carboxyphenyl)benzoic acid
    • 4-(3-CARBOXYPHENYL)BENZOIC ACID
    • BIPHENYL-3,4-DICARBOXYLIC ACID
    • 3.4'-H2bpdc
    • Biphenyl-3,4'-dicarbonsaeure
    • BIPHENYL-3,4'-DICARBOXYLIC ACID
    • Diphenyl-dicarbonsaeure-(3.4')
    • H2(3,4'-BPDC)
    • 3,4′-Biphenyldicarboxylic acid (7CI)
    • 3,4′-Bibenzoic acid
    • 3,4′-Dicarboxybiphenyl
    • Biphenyl-3,4'-dicarboxylic acid
    • MDL: MFCD00728324
    • Inchi: 1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18)
    • InChI Key: GSYIVQLTSZFJRV-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C2C=C(C(O)=O)C=CC=2)=CC=1)O

Computed Properties

  • Exact Mass: 242.05800

Experimental Properties

  • PSA: 74.60000
  • LogP: 2.75000

Biphenyl-3,4'-dicarboxylic acid Customs Data

  • HS CODE:2917399090
  • Customs Data:

    China Customs Code:

    2917399090

    Overview:

    2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Biphenyl-3,4'-dicarboxylic acid Pricemore >>

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Biphenyl-3,4'-dicarboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Suzuki cross-coupling reactions using reverse-phase glass beads in aqueous media
Lawson Daku, Kokovi M.; Newton, Roger F.; Pearce, Simon P.; Vile, Julia; Williams, Jonathan M. J., Tetrahedron Letters, 2003, 44(27), 5095-5098

Production Method 2

Reaction Conditions
1.1 Catalysts: Cobalt diacetate Solvents: Acetic acid ;  2 h, 500 psi, 130 °C
Reference
A process for selective aerobic oxidation of dimethylbiphenyl derivatives
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  [1,1′-Biphenyl]-3-sulfonic acid, 2′-(dicyclohexylphosphino)-2,6-dimethoxy-, sodi… Solvents: Water ;  8 h, 50 °C
Reference
Transition-metal-catalyzed carbon-nitrogen and carbon-carbon bond-forming reactions
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  [1,1′-Biphenyl]-3-sulfonic acid, 2′-(dicyclohexylphosphino)-2,6-dimethoxy-, sodi… Solvents: Water ;  2 - 8 h, 50 °C
Reference
General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water
Anderson, Kevin W.; Buchwald, Stephen L., Angewandte Chemie, 2005, 44(38), 6173-6177

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
Reference
Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid
Heifferon, Katherine V.; Spiering, Glenn A.; Talley, Samantha J.; Hegde, Maruti; Moore, Robert B.; et al, Polymer Chemistry, 2019, 10(31), 4287-4296

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrabutylammonium bromide ,  Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  15 h, reflux; reflux → rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  1 h, rt
Reference
A green, one-pot route to the biphenyldicarboxylic acids: useful intermediates in polymer synthesis
Clary, Richard S.; Lee, Christopher D.; Monroe, William G.; Vaughn, David A.; Ragheb, Ragy T.; et al, International Journal of Organic Chemistry, 2013, 3(2), 143-147

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
Reference
Metal-Organic Hendecahedra Assembled from Dinuclear Paddlewheel Nodes and Mixtures of Ditopic Linkers with 120° and 90° Bend Angles
Li, Jian-Rong; Zhou, Hong-Cai, Angewandte Chemie, 2009, 48(45), 8465-8468

Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese ,  Cobalt ,  Bromine Solvents: Acetic acid ,  Water ;  1 h, 500 psi, 170 °C
Reference
Preparation process and use of biphenyldicarboxylic acids
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methyl ether ,  Water ;  1 d, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ;  reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Supramolecular Isomerism of Metal-Organic Frameworks Derived from a Bicarboxylate Linker with Two Distinct Binding Motifs
Feng, Lu; Chen, Zhenxia; Liao, Tengbiao; Li, Peng; Jia, Yu; et al, Crystal Growth & Design, 2009, 9(3), 1505-1510

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
Reference
Liquid crystalline polyester compositions and methods
, United States, , ,

Production Method 11

Reaction Conditions
Reference
Formation of cyclopent[a]indene and acenaphthylene from allyl esters of biphenylmono- and dicarboxylic acids and from biphenyldicarboxylic anhydrides on flash vacuum pyrolysis at 1000-1100°C
Bapat, Jayant B.; Brown, Roger F. C.; Bulmer, Glenn H.; Childs, Trevor; Coulston, Karen J.; et al, Australian Journal of Chemistry, 1997, 50(12), 1159-1182

Production Method 12

Reaction Conditions
Reference
Method of producing naphthalenedicarboxylic acids and bis[benzoic acids]
, European Patent Organization, , ,

Biphenyl-3,4'-dicarboxylic acid Raw materials

Biphenyl-3,4'-dicarboxylic acid Preparation Products

Biphenyl-3,4'-dicarboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:92152-01-7)Biphenyl-3,4'-dicarboxylic acid
Order Number:A1064065
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:28
Price ($):216.0
Email:sales@amadischem.com

Additional information on Biphenyl-3,4'-dicarboxylic acid

Exploring the Properties and Applications of Biphenyl-3,4'-dicarboxylic acid (CAS No. 92152-01-7)

Biphenyl-3,4'-dicarboxylic acid (CAS No. 92152-01-7) is a versatile organic compound that has garnered significant attention in both academic research and industrial applications. This biphenyl derivative is characterized by its unique molecular structure, featuring two carboxylic acid groups attached to a biphenyl core. The compound's distinct properties make it valuable in fields such as polymer chemistry, pharmaceuticals, and materials science.

One of the most intriguing aspects of Biphenyl-3,4'-dicarboxylic acid is its role as a building block for advanced materials. Researchers have explored its potential in creating high-performance polymers, particularly in the development of polyimides and polyesters. These materials exhibit exceptional thermal stability and mechanical strength, making them ideal for applications in electronics, aerospace, and automotive industries. The growing demand for lightweight and durable materials has positioned this compound as a key player in sustainable material innovation.

In the pharmaceutical sector, Biphenyl-3,4'-dicarboxylic acid serves as an important intermediate in drug synthesis. Its aromatic dicarboxylic acid structure allows for the creation of various bioactive molecules with potential therapeutic applications. Recent studies have investigated its derivatives for their anti-inflammatory and antimicrobial properties, aligning with the current global focus on novel antibiotic development and immune system modulation.

The compound's crystal engineering potential has also attracted considerable interest. Scientists are exploring how Biphenyl-3,4'-dicarboxylic acid can form coordination polymers and metal-organic frameworks (MOFs). These porous materials have shown promise in gas storage, separation technologies, and catalysis – areas that are critical for addressing environmental challenges and advancing clean energy solutions.

From a synthetic chemistry perspective, Biphenyl-3,4'-dicarboxylic acid offers interesting possibilities for molecular design. Its rigid biphenyl core combined with flexible carboxylic acid groups allows for the creation of diverse architectures. This characteristic makes it particularly valuable in the development of supramolecular assemblies and functional materials with tailored properties.

The analytical characterization of Biphenyl-3,4'-dicarboxylic acid typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help researchers understand its molecular structure, purity, and potential polymorphic forms – information that's crucial for quality control in industrial applications and reproducibility in research settings.

Environmental considerations surrounding Biphenyl-3,4'-dicarboxylic acid have become increasingly important. As industries move toward greener chemistry practices, researchers are investigating sustainable synthesis routes for this compound and its derivatives. The development of eco-friendly production methods and biodegradable materials based on this chemical aligns with current trends in circular economy initiatives.

In the field of organic electronics, Biphenyl-3,4'-dicarboxylic acid has shown potential as a component in organic semiconductors and photovoltaic materials. Its conjugated system and ability to form stable thin films make it interesting for applications in flexible displays, organic light-emitting diodes (OLEDs), and solar cells – technologies that are at the forefront of the renewable energy revolution.

The global market for Biphenyl-3,4'-dicarboxylic acid reflects its growing importance across multiple industries. Market analysts note increasing demand from the polymer industry, particularly in Asia-Pacific regions where advanced material production is expanding rapidly. Quality standards and regulatory compliance remain key considerations for manufacturers and users of this specialty chemical.

Future research directions for Biphenyl-3,4'-dicarboxylic acid (CAS No. 92152-01-7) are likely to focus on expanding its applications in nanotechnology and smart materials. The compound's versatility suggests potential uses in drug delivery systems, sensors, and responsive materials that adapt to environmental stimuli. As synthetic methodologies advance, we can expect to see new derivatives with enhanced properties and specialized functions.

For researchers and industry professionals working with Biphenyl-3,4'-dicarboxylic acid, proper handling and storage are essential. While not classified as hazardous, standard laboratory safety protocols should be followed when working with this chemical. Material safety data sheets provide important information about its physical and chemical properties, as well as appropriate handling procedures.

The synthesis of Biphenyl-3,4'-dicarboxylic acid typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yield and purity. Recent advances in green chemistry have led to more efficient synthetic routes with reduced environmental impact, addressing the chemical industry's push toward sustainability.

Academic interest in Biphenyl-3,4'-dicarboxylic acid continues to grow, with numerous research papers published each year exploring its various applications and derivatives. The compound serves as an excellent example of how fundamental organic chemistry can lead to practical innovations across multiple disciplines, from materials science to medicinal chemistry.

As we look to the future, Biphenyl-3,4'-dicarboxylic acid (CAS No. 92152-01-7) stands as a testament to the importance of specialty chemicals in technological advancement. Its diverse applications and potential for further development ensure that this compound will remain relevant in scientific research and industrial applications for years to come.

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Amadis Chemical Company Limited
(CAS:92152-01-7)Biphenyl-3,4'-dicarboxylic acid
A1064065
Purity:99%
Quantity:5g
Price ($):216.0
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